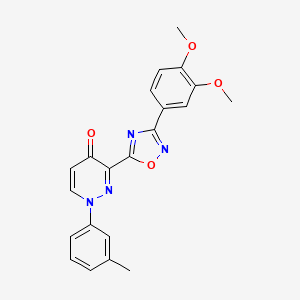

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-5-4-6-15(11-13)25-10-9-16(26)19(23-25)21-22-20(24-29-21)14-7-8-17(27-2)18(12-14)28-3/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFZUTWNXKQCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable amidoxime with a carboxylic acid derivative. The pyridazinone core can be constructed via a condensation reaction between a hydrazine derivative and a diketone. The final step involves coupling the 3,4-dimethoxyphenyl group to the pyridazinone-oxadiazole intermediate under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit potent anticancer properties. The mechanisms of action include:

- Inhibition of Key Enzymes : Compounds have been shown to inhibit thymidylate synthase (TS), a critical enzyme for DNA synthesis, which is vital for cancer cell proliferation .

- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated effective cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.0 |

| CaCo-2 (Colon) | 12.5 |

| MCF7 (Breast) | 20.0 |

These findings suggest that the compound exhibits significant potential as an anticancer agent.

Antimicrobial Properties

The antimicrobial activity of this compound has also been extensively studied. It demonstrates efficacy against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Study: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound has promising antimicrobial activity, particularly against gram-positive bacteria.

Mechanism of Action

The mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The oxadiazole ring and methoxyphenyl group are likely involved in binding interactions, while the pyridazinone core may contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridazinone/Oxadiazole Scaffolds

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

Core Heterocycle Differences: The target compound and M115-0203 share a pyridazinone core, whereas C200-7765 and the compound use pyridinone, which alters ring nitrogen positions and electronic properties. The antipsychotic compound () retains the pyridazinone core but replaces the oxadiazole with pyrazole substituents.

Substituent Variations :

- Aromatic Substitutions : The target’s m-tolyl group (C7H7) differs from M115-0203’s 3,4-dimethylphenyl (C8H9), reducing steric bulk and lipophilicity.

- Oxadiazole Modifications : The 3,4-dimethoxyphenyl substituent in the target contrasts with ’s trifluoromethoxyphenyl , which introduces electron-withdrawing effects and metabolic resistance .

Pharmacological Implications: Screening Compounds (M115-0203, C200-7765): These lack detailed activity data but are likely used in early-stage target identification. oxadiazole) likely shift target specificity. Complex I Inhibition (): Demonstrates oxadiazole-containing compounds’ utility in mitochondrial research, suggesting possible biochemical applications for the target compound.

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 360.41 g/mol. Its structure includes an oxadiazole moiety, which is known for its biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin. In specific studies, derivatives with similar structures showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

-

Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms:

- Inhibition of Enzymes : Compounds with oxadiazole scaffolds have been reported to inhibit key enzymes involved in cancer progression, such as histone deacetylase (HDAC), thymidylate synthase, and telomerase .

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cells .

Other Biological Activities

Beyond anticancer effects, the compound exhibits a range of other biological activities:

- Antimicrobial Activity : Oxadiazole derivatives have been recognized for their antimicrobial properties against various pathogens .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole compounds could modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural features. Modifications to the phenyl rings or the introduction of electron-donating or withdrawing groups can significantly alter their potency. For example:

| Compound Modification | Effect on Activity |

|---|---|

| Electron-donating groups (EDG) on phenyl rings | Increased cytotoxicity |

| Substitution with halogens | Decreased antiproliferative activity |

| Variations in alkyl chain length | Altered enzyme inhibition potency |

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on MCF-7 Cells : A derivative with an oxadiazole core exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen .

- HDAC Inhibition Studies : Certain derivatives demonstrated potent HDAC inhibition at low concentrations (IC50 values around 20 nM), indicating strong potential as epigenetic modulators .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one, and what challenges arise during its purification?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 80°C for 6–12 hours) . Key challenges include controlling regioselectivity during oxadiazole formation and removing byproducts (e.g., unreacted m-tolyl intermediates) via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water mixtures) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of regioisomeric impurities .

Q. How can researchers validate the structural integrity of this compound, particularly its oxadiazole and pyridazinone moieties?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, especially the oxadiazole ring’s planarity and the pyridazinone’s keto-enol tautomerism . For routine analysis, use FT-IR to detect characteristic C=N stretching (~1600 cm⁻¹) in oxadiazole and C=O stretching (~1680 cm⁻¹) in pyridazinone. Mass spectrometry (ESI-MS or HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole ring cleavage .

Q. What preliminary assays are recommended to assess its biological activity in drug discovery contexts?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic pharmacophores. Use fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine) and IC₅₀ calculations . Cytotoxicity screening (MTT assay in HEK-293 or HepG2 cells) at 10–100 µM concentrations is critical to rule out nonspecific toxicity before advancing to animal models .

Advanced Research Questions

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methoxy groups act as electron-donating substituents, enhancing the oxadiazole ring’s electron density and reducing susceptibility to nucleophilic attack at the C-5 position. Investigate via computational methods (DFT calculations, HOMO-LUMO gaps) and experimental kinetics (e.g., reaction with Grignard reagents in THF at −78°C). Compare with analogues lacking methoxy groups to isolate electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific metabolic stability or off-target effects. Perform:

- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS .

- Target deconvolution : Use CRISPR-Cas9 knockout libraries or proteome-wide affinity pulldowns to identify binding partners .

- Dose-response normalization : Adjust for differences in cell permeability (logP ~2.8) using PAMPA assays .

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its pharmacokinetic profile?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal stability : Heat to 40–60°C in aqueous/DMSO solutions; assess decomposition products (e.g., pyridazinone hydrolysis) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV spectroscopy .

Q. What computational approaches are effective in predicting SAR for derivatives of this compound?

- Methodological Answer : Combine:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR) to prioritize substituent modifications .

- QSAR modeling : Build regression models (e.g., PLS or Random Forest) using descriptors like molar refractivity, LogP, and H-bond acceptors from derivatives in and .

- MD simulations : Analyze binding mode stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.